2-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethanesulfonamide
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Overview
Description
2-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethanesulfonamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, a thiophenyl group, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxyphenyl and thiophen-3-yl cyclopentyl derivatives. These intermediates are then subjected to sulfonamide formation reactions under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(cyclopentylmethyl)ethanesulfonamide
- 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide
- 2-(4-methoxyphenyl)-N-((1-(furan-3-yl)cyclopentyl)methyl)ethanesulfonamide
Uniqueness
2-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethanesulfonamide is unique due to the specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S2/c1-23-18-6-4-16(5-7-18)9-13-25(21,22)20-15-19(10-2-3-11-19)17-8-12-24-14-17/h4-8,12,14,20H,2-3,9-11,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYNGUVZBWXVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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